molecular formula C50H50N6O2 B12743431 Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- CAS No. 130189-76-3

Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)-

Cat. No.: B12743431
CAS No.: 130189-76-3
M. Wt: 767.0 g/mol
InChI Key: ATMCXKDVUCXZNO-KIEXQWCESA-N
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Description

Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings.

Preparation Methods

The synthesis of dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids to form the core diazocine structure. This is followed by further functionalization to introduce the diphenyl and piperazinyl groups . The reaction conditions often require the use of cyclisation agents such as carbodiimides, PPE, or thionyl chloride .

Chemical Reactions Analysis

Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- can be compared with other similar compounds such as:

  • Dibenzoazepines
  • Dibenzothiazepines
  • Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

These compounds share structural similarities but differ in their functional groups and specific applications. For example, dibenzoazepines are commonly used in the treatment of psychiatric disorders, while dibenzothiazepines have applications in cardiovascular medicine . The unique combination of diphenyl and piperazinyl groups in dibenzo(b,f)(1,5)diazocine, 6,12-diphenyl-2,8-bis(2-(4-phenyl-1-piperazinyl)ethoxy)- sets it apart, providing distinct chemical and biological properties .

Properties

CAS No.

130189-76-3

Molecular Formula

C50H50N6O2

Molecular Weight

767.0 g/mol

IUPAC Name

(6Z,12Z)-6,12-diphenyl-2,8-bis[2-(4-phenylpiperazin-1-yl)ethoxy]benzo[c][1,5]benzodiazocine

InChI

InChI=1S/C50H50N6O2/c1-5-13-39(14-6-1)49-45-37-43(57-35-33-53-25-29-55(30-26-53)41-17-9-3-10-18-41)21-23-47(45)52-50(40-15-7-2-8-16-40)46-38-44(22-24-48(46)51-49)58-36-34-54-27-31-56(32-28-54)42-19-11-4-12-20-42/h1-24,37-38H,25-36H2/b49-45-,50-46-,51-48?,51-49?,52-47?,52-50?

InChI Key

ATMCXKDVUCXZNO-KIEXQWCESA-N

Isomeric SMILES

C1N(CCN(C1)C2=CC=CC=C2)CCOC3=C/C/4=C(/N=C5/C(=C(\N=C4C=C3)/C6=CC=CC=C6)/C=C(C=C5)OCCN7CCN(CC7)C8=CC=CC=C8)\C9=CC=CC=C9

Canonical SMILES

C1CN(CCN1CCOC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)OCCN6CCN(CC6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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